![molecular formula C15H12ClNO2 B11616900 3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11616900.png)
3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with 2-bromobenzoic acid under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: The compound is studied for its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: It is used in the treatment of migraines and other pain-related conditions.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory properties.
Flufenamic Acid: Known for its analgesic and anti-inflammatory effects.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties.
Uniqueness
3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to inhibit β-amyloid precursor protein synthesis sets it apart from other similar compounds .
Biological Activity
The compound 3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one belongs to a class of benzofuran derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzofuran core substituted with a chloro-methylphenyl amino group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Benzofuran derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC). For example, related benzofuran derivatives have demonstrated IC50 values ranging from 1.48 µM to 68.9 µM against A549 and NCI-H23 cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Apoptosis induction, VEGFR-2 inhibition |
Benzofuran 4b | A549 | 1.48 | Apoptosis induction |
Benzofuran 15a | NCI-H23 | 0.49 | Apoptosis induction |
The anticancer mechanisms attributed to benzofuran derivatives include:
- Induction of Apoptosis : Compounds like 4b have shown significant apoptotic effects on A549 cells, with studies indicating that they can trigger apoptosis in over 42% of treated cells compared to controls .
- VEGFR-2 Inhibition : The inhibition of vascular endothelial growth factor receptor (VEGFR-2) is crucial for preventing tumor angiogenesis, thereby limiting tumor growth and metastasis .
Other Pharmacological Activities
Beyond anticancer properties, benzofuran derivatives exhibit a range of biological activities:
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Benzofurans have been reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
A notable study explored the efficacy of various benzofuran derivatives in vitro against lung cancer cell lines. The results highlighted that modifications in the benzofuran structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Another investigation focused on the structure-activity relationship (SAR) of benzofurans, identifying specific substitutions that enhance biological activity. The findings indicated that the presence of methoxy groups on the phenyl ring increased potency significantly compared to unsubstituted analogs .
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(3-chloro-2-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-9-12(16)7-4-8-13(9)17-14-10-5-2-3-6-11(10)15(18)19-14/h2-8,14,17H,1H3 |
InChI Key |
IMZUEPVAGYCXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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